![molecular formula C12H13NO6 B14637705 4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid CAS No. 55952-54-0](/img/structure/B14637705.png)
4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid is an organic compound with the molecular formula C12H13NO6. This compound is characterized by the presence of a nitro group and an ester linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid typically involves the esterification of 3-nitrobenzoic acid with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and 2,2-dimethylpropanoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 4-[(2,2-Dimethylpropanoyl)oxy]-3-aminobenzoic acid.
Hydrolysis: 3-nitrobenzoic acid and 2,2-dimethylpropanoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ester linkage can be hydrolyzed to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,2-Dimethylpropanoyl)oxy]-4-(trimethylammonio)butanoate
- 2-[(2,2-Dimethylpropanoyl)oxy]benzoic acid
- 3-(4-(2,2-Dimethylpropanoyl)benzoic acid)
Uniqueness
4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and an ester linkage, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
55952-54-0 |
|---|---|
Molecular Formula |
C12H13NO6 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyloxy)-3-nitrobenzoic acid |
InChI |
InChI=1S/C12H13NO6/c1-12(2,3)11(16)19-9-5-4-7(10(14)15)6-8(9)13(17)18/h4-6H,1-3H3,(H,14,15) |
InChI Key |
XKLHMYHRXGNGDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



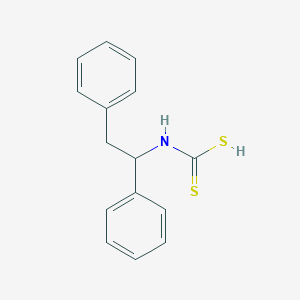
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
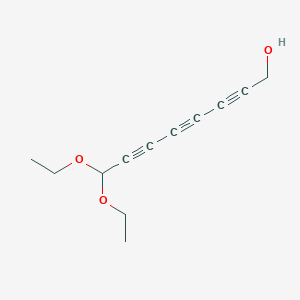
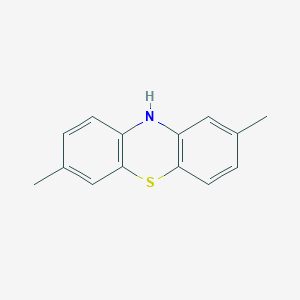
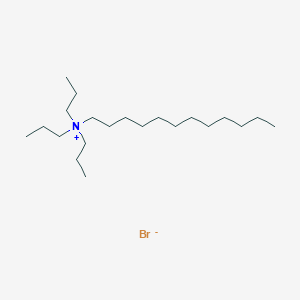
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)

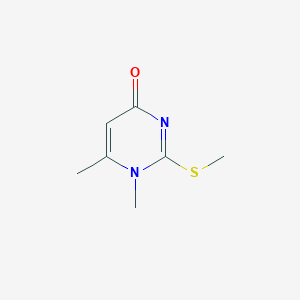
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
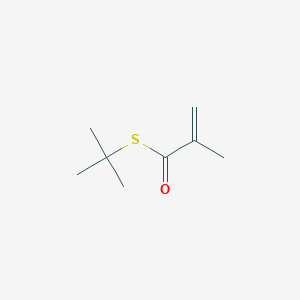
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
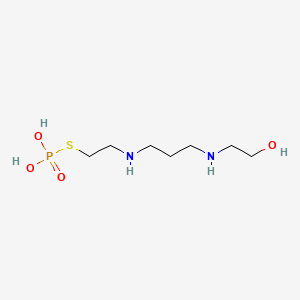
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
